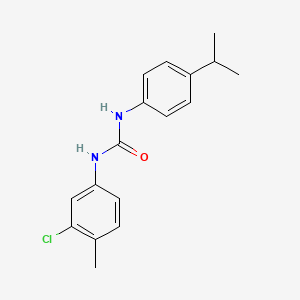

N-(3-chloro-4-methylphenyl)-N'-(4-isopropylphenyl)urea

Description

N-(3-chloro-4-methylphenyl)-N'-(4-isopropylphenyl)urea is a disubstituted urea derivative characterized by two distinct aryl groups: a 3-chloro-4-methylphenyl moiety and a 4-isopropylphenyl group. Urea derivatives are widely studied for their biological activities, particularly in agrochemical applications such as herbicides and plant growth regulators . The presence of halogen (chloro) and alkyl (methyl, isopropyl) substituents influences its physicochemical properties, including lipophilicity, steric bulk, and electronic effects, which are critical for interactions with biological targets.

Properties

CAS No. |

853319-09-2 |

|---|---|

Molecular Formula |

C17H19ClN2O |

Molecular Weight |

302.8 g/mol |

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-(4-propan-2-ylphenyl)urea |

InChI |

InChI=1S/C17H19ClN2O/c1-11(2)13-5-8-14(9-6-13)19-17(21)20-15-7-4-12(3)16(18)10-15/h4-11H,1-3H3,(H2,19,20,21) |

InChI Key |

SMFXCNKAMJMTIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N’-(4-isopropylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 4-isopropylaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of safer carbonylating agents and optimized reaction conditions can enhance yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N’-(4-isopropylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted ureas.

Scientific Research Applications

Agricultural Applications

One of the primary applications of N-(3-chloro-4-methylphenyl)-N'-(4-isopropylphenyl)urea is as an herbicide . It targets broadleaf weeds and annual grasses, functioning similarly to other compounds within the phenylurea class. Its effectiveness stems from its ability to inhibit photosynthesis in target plants, making it a valuable tool for crop management.

In addition to agricultural uses, research into this compound suggests potential pharmacological properties . Preliminary studies indicate that it may interact with biological targets, possibly serving as a biochemical probe to study enzyme interactions. Its structural similarities with other phenylurea herbicides suggest potential cross-reactivity with antibodies developed for these compounds .

The mechanism by which this compound exerts its effects is still under investigation. It may inhibit specific enzymes or interact with cellular receptors, leading to various biochemical responses. Ongoing studies aim to elucidate these pathways further .

Case Studies and Research Findings

Recent studies have explored the antiproliferative activity of similar urea derivatives against various cancer cell lines. For example, a series of diarylurea derivatives were synthesized and tested for their efficacy against National Cancer Institute (NCI)-60 human cancer cell lines, indicating significant biological activity that warrants further investigation into the pharmacological potential of this compound .

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-N’-(4-isopropylphenyl)urea exerts its effects depends on its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Urea Compounds

Substituent Effects on Aromatic Rings

Target Compound vs. Isoproturon

- Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea): Features a dimethylamino group and a 4-isopropylphenyl substituent.

- Key Difference: The target compound replaces the dimethylamino group with a 3-chloro-4-methylphenyl group, enhancing lipophilicity (logP) and introducing steric hindrance, which may improve binding specificity .

Target Compound vs. Fenuron

Electronic and Steric Modifications

Nitro-Substituted Analogs

- N-(4-Nitrophenyl)-N'-phenylurea (CAS 1932-32-7): Incorporates a nitro group, a strong electron-withdrawing substituent. This enhances reactivity in electrophilic interactions but may reduce bioavailability due to increased polarity (molecular weight: 257.24 g/mol) .

- Comparison : The target compound’s chloro and methyl groups provide moderate electron-withdrawing and donating effects, balancing solubility and membrane permeability.

Trifluoromethyl-Substituted Analogs

Positional Isomerism and Activity

- N-(3-chloro-4-fluorophenyl)-N'-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea : A structurally complex analog with fluorophenyl and oxadiazole groups. The fluorine atom increases electronegativity, while the oxadiazole ring enhances π-π stacking interactions, often leading to higher target affinity .

- Implications for the Target Compound : The 3-chloro-4-methylphenyl group in the target avoids metabolic vulnerabilities associated with fluorine while maintaining steric bulk.

Physicochemical and Application-Based Comparisons

Molecular Weight and Lipophilicity

Insights : The target compound’s higher molecular weight and lipophilicity suggest improved soil adsorption and prolonged herbicidal action compared to simpler ureas like fenuron.

Biological Activity

N-(3-chloro-4-methylphenyl)-N'-(4-isopropylphenyl)urea, a compound belonging to the class of substituted ureas, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy as an enzyme inhibitor, and related pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a urea functional group with two aromatic substituents that enhance its biological activity.

-

Urease Inhibition :

This compound has been studied for its inhibitory effects on urease, an enzyme implicated in various pathological conditions such as kidney stones and peptic ulcers. Research indicates that compounds with a thiourea backbone demonstrate potent urease inhibition, with IC50 values often in the low micromolar range . -

Antioxidant Activity :

The compound's ability to scavenge free radicals has been evaluated using the DPPH assay. Compounds similar to this compound have shown significant antioxidant properties, suggesting potential applications in oxidative stress-related diseases .

Urease Inhibition Studies

A comparative analysis of urease inhibitors highlights the effectiveness of this compound against jack bean urease (JBU). The following table summarizes the IC50 values for various compounds:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Thiourea | 4.74 ± 0.05 | |

| 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrid | 0.0019 ± 0.0011 |

The data indicates that the compound exhibits promising urease inhibitory activity, potentially surpassing traditional inhibitors like thiourea.

Antioxidant Activity

The antioxidant capacity was assessed through DPPH radical scavenging assays, with results indicating varying degrees of activity among structurally related compounds:

| Compound | % Inhibition at 100 µg/mL | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Vitamin C | 100% | Standard Comparison |

Preliminary findings suggest that this compound may possess significant antioxidant properties, warranting further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of urea derivatives, particularly focusing on their enzyme inhibition properties:

- Urease Inhibitors : A study demonstrated that derivatives similar to this compound exhibited competitive and non-competitive inhibition patterns against urease, indicating diverse mechanisms of action .

- Antitumor Activity : Related compounds have been investigated for their antitumor properties, particularly in inhibiting NADH oxidase activity in cancer cell lines like HeLa cells. Such activities suggest potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.